molecular formula C28H26O2 B14471266 1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol CAS No. 66149-41-5

1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol

Cat. No.: B14471266
CAS No.: 66149-41-5
M. Wt: 394.5 g/mol
InChI Key: OHKVRIVNMUXAOQ-UHFFFAOYSA-N
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Description

1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol is an organic compound characterized by its unique structure, which includes two methylphenyl groups and two diphenylethane groups attached to a central diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol typically involves the reaction of 2-methylphenylmagnesium bromide with benzophenone. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ether. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of catalysts to speed up the reaction and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol involves its interaction with specific molecular targets. The diol groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(4-methylphenyl)-2,2-diphenylethane-1,2-diol
  • 1,1-Bis(2-chlorophenyl)-2,2-diphenylethane-1,2-diol
  • 1,1-Bis(2-methoxyphenyl)-2,2-diphenylethane-1,2-diol

Uniqueness

1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol is unique due to the presence of the 2-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules. Additionally, the specific arrangement of the phenyl groups can lead to distinct electronic properties, further differentiating it from similar compounds.

Properties

CAS No.

66149-41-5

Molecular Formula

C28H26O2

Molecular Weight

394.5 g/mol

IUPAC Name

1,1-bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol

InChI

InChI=1S/C28H26O2/c1-21-13-9-11-19-25(21)28(30,26-20-12-10-14-22(26)2)27(29,23-15-5-3-6-16-23)24-17-7-4-8-18-24/h3-20,29-30H,1-2H3

InChI Key

OHKVRIVNMUXAOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

Origin of Product

United States

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